Azane;hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

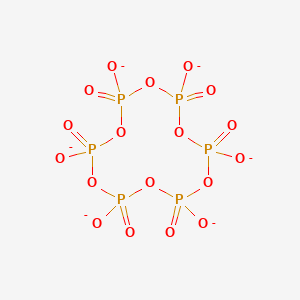

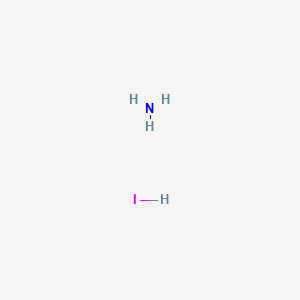

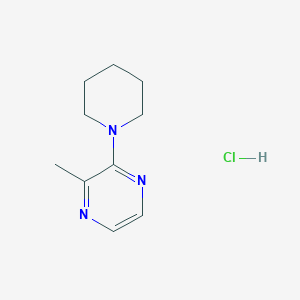

NH4I City Chemical manufactures high purity Ammonium Iodide, CAS 12027-06-4 in bulk quantity. Ammonium Iodide is often utilized in the preparation of collodion, an essential component in photography, and as a catalyst for dithioacetalization reactions. It sublimes upon decomposition. Soluble in water and alcohol.

Ammonium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999)

Ammonium iodide is the iodide salt of ammonia. It is an ammonium salt and an iodide salt.

科学的研究の応用

Azanes: Nano/Micro Self-Assembled Hollow Spheres

Azanes, a class of materials observed during the aqueous oxidative polymerization of aniline, form nano/micro self-assembled hollow spheres. These spheres, characterized by their N-N backbone and distinct hollow microsphere structure, display potential for nanoscience applications due to their unique properties. The process of their formation is highly sensitive to the pH of the polymerization system, and they differ significantly from conventional polyaniline forms. This opens up new avenues in the field of self-assembled nano/micro particles with considerable potential applicability (Venancio et al., 2006).

Stability Constants of Metal Complexes of Complexones

Azane derivatives, like iminodiacetic acid (2,2'-azanediyldiacetic acid, IDA) and other complexones, play a crucial role in biomedical and environmental sectors. Their stability constants with metal complexes have been critically evaluated, highlighting their significance in diverse applications. This critical evaluation of stability constants underscores the necessity of understanding the intricate interactions between these complexones and metal ions for their effective application in various fields (Anderegg et al., 2005).

Bicyclic and Tricyclic Bis(amido)cyclodiphosph(III)azane Compounds

Bis(amido)cyclodiphosph(III)azanes are a focal point for the coordination chemistry of main-group elements. These compounds, acting as dinegative chelating N-donor ligands, exhibit an array of structures and potential applications. Their syntheses, classifications, and potential applicability are thoroughly reviewed, showcasing their relevance in the field of coordination chemistry and their potential industrial applications (Stahl, 2000).

Water-Soluble BODIPY and aza-BODIPY Dyes

The field of water-soluble BODIPY and aza-BODIPY dyes has witnessed significant progress, primarily due to their diverse applications. By introducing hydrophilic groups into the BODIPY core, their solubilities in aqueous solutions have been greatly improved. This enhancement in solubility has facilitated their use in areas like chemosensors, biomacromolecule labeling, bio-imaging, and photodynamic therapy, marking their importance in scientific research and medical applications (Fan et al., 2014).

Azithromycin and Charge-Transfer Chemistry

While Azithromycin (AZM) is primarily known for its medical applications, its chemical properties, particularly its charge-transfer (CT) complexation with iodine, have garnered attention. Understanding the chemical and physical properties of AZM in different solvents, as in the study of its CT complexation with iodine, is crucial. This study emphasizes the importance of comprehending the underlying chemical interactions of compounds like AZM, which are used in critical applications such as treating COVID-19 (Adam et al., 2020).

Safety and Hazards

将来の方向性

Azane Fuel Solutions, a company that develops proprietary technology and services for ammonia fuel handling, is working on building the world’s first ammonia bunkering network . This is expected to enable a large-scale shift to carbon-free fuel for maritime transportation . The commencement of operations of the bunkering units is anticipated to begin in Scandinavia in 2025 .

作用機序

Target of Action

Azane, also known as ammonia, is a simple compound consisting of nitrogen and hydrogen . It is a part of a larger group of compounds known as azanes, which are acyclic, saturated hydronitrogens . The primary targets of azane are biological molecules that contain functional groups, such as carboxyl, hydroxyl, and amino groups, which can interact with the nitrogen atom in azane .

Mode of Action

Azane interacts with its targets through the formation of hydrogen bonds, due to the presence of a lone pair of electrons on the nitrogen atom . This interaction can lead to changes in the structure and function of the target molecules, thereby affecting various biological processes .

Biochemical Pathways

Azane is involved in several biochemical pathways, particularly those related to nitrogen metabolism . It can act as a source of nitrogen for the synthesis of amino acids and other nitrogen-containing compounds . Additionally, azane can participate in acid-base reactions, acting as a weak base .

Pharmacokinetics

Given the small size and polarity of azane, it is likely to be rapidly absorbed and distributed throughout the body . Its elimination is likely to occur mainly through the kidneys, as is common for small, water-soluble compounds .

Result of Action

The molecular and cellular effects of azane’s action depend on its concentration and the specific biological context . At physiological concentrations, azane can play important roles in various biological processes, such as protein synthesis and pH regulation . At higher concentrations, azane can be toxic, leading to cellular damage .

Action Environment

The action, efficacy, and stability of azane;hydroiodide can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of azane, thereby influencing its reactivity . Additionally, factors such as temperature and pressure can affect the rate of reactions involving azane .

特性

IUPAC Name |

azane;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H3N/h1H;1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWSNCTAHXBQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.943 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12027-06-4 |

Source

|

| Record name | Ammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12027-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)

![n-[5-(2-bromo-acetyl)-2-hydroxy-phenyl]-methanesulfonamide](/img/structure/B75959.png)

![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)